Cicortonide

Vue d'ensemble

Description

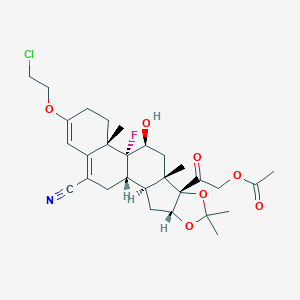

Le Cicortonide est un corticostéroïde glucocorticoïde synthétique de formule chimique C₂₉H₃₇ClFNO₇ et d'une masse molaire de 566,06 g/mol . Il est connu pour ses propriétés anti-inflammatoires, antirhumatismales et antiallergiques . Malgré son potentiel, le this compound n'a jamais été commercialisé .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du cicortonide implique plusieurs étapes, à partir d'un précurseur stéroïdien approprié. Les étapes clés comprennent :

Introduction du groupe fluoro : Ceci est généralement réalisé par des réactions de fluoration.

Formation du groupe acétal : Cela implique la réaction du stéroïde avec l'acétone en présence d'un catalyseur acide.

Introduction du groupe cyano : Ceci est fait par une réaction de cyanation.

Formation de l'ester acétate : Cela implique la réaction du groupe hydroxyle avec l'anhydride acétique.

Méthodes de production industrielle : La production industrielle de this compound suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Cela impliquerait l'utilisation de réacteurs à grande échelle, de procédés à flux continu et de mesures strictes de contrôle qualité .

Types de réactions :

Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyle.

Réduction : Le groupe cyano peut être réduit en amine.

Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles.

Réactifs et conditions courantes :

Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou l'hydrogène en présence d'un catalyseur.

Substitution : Nucléophiles comme l'azoture de sodium ou les thiols.

Principaux produits :

Oxydation : Formation de cétones ou d'acides carboxyliques.

Réduction : Formation d'amines.

Substitution : Formation d'azotures ou de thiols.

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier l'activité des glucocorticoïdes.

Biologie : Investigue ses effets sur les processus cellulaires et l'inflammation.

Médecine : Utilisation potentielle dans le traitement des affections inflammatoires et allergiques.

Industrie : Pourrait être utilisé dans le développement de nouveaux médicaments anti-inflammatoires.

5. Mécanisme d'action

Le this compound exerce ses effets en se liant aux récepteurs des glucocorticoïdes, qui se transloquent ensuite dans le noyau et modulent l'expression de gènes spécifiques. Cela conduit à la suppression des médiateurs inflammatoires et à l'inhibition de l'infiltration leucocytaire au site de l'inflammation .

Composés similaires :

Ciclesonide : Un autre glucocorticoïde présentant des propriétés anti-inflammatoires similaires.

Fluticasone : Un glucocorticoïde largement utilisé pour traiter l'asthme et la rhinite allergique.

Budésonide : Utilisé pour traiter la maladie inflammatoire de l'intestin et l'asthme.

Unicité du this compound : La combinaison unique d'un groupe fluoro, d'un groupe cyano et d'un groupe acétal distingue le this compound des autres glucocorticoïdes. Cette structure unique peut contribuer à son affinité de liaison spécifique et à son profil d'activité .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying glucocorticoid activity.

Biology: Investigated for its effects on cellular processes and inflammation.

Medicine: Potential use in treating inflammatory and allergic conditions.

Industry: Could be used in the development of new anti-inflammatory drugs.

Mécanisme D'action

Cicortonide exerts its effects by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of specific genes. This leads to the suppression of inflammatory mediators and the inhibition of leukocyte infiltration at the site of inflammation .

Comparaison Avec Des Composés Similaires

Ciclesonide: Another glucocorticoid with similar anti-inflammatory properties.

Fluticasone: A widely used glucocorticoid for treating asthma and allergic rhinitis.

Budesonide: Used for treating inflammatory bowel disease and asthma.

Uniqueness of Cicortonide: this compound’s unique combination of a fluoro group, cyano group, and acetal group distinguishes it from other glucocorticoids. This unique structure may contribute to its specific binding affinity and activity profile .

Activité Biologique

Cicortonide is a synthetic glucocorticoid corticosteroid that has garnered attention for its potential therapeutic applications, particularly in the modulation of inflammatory responses and immune functions. This article delves into the biological activity of this compound, highlighting its mechanism of action, biochemical pathways, and relevant case studies that illustrate its effects.

Overview

This compound is primarily recognized for its anti-inflammatory properties, similar to other glucocorticoids. Its unique chemical structure, which includes a fluoro group, cyano group, and acetal group, contributes to its specific binding affinity and activity profile compared to other glucocorticoids like ciclesonide and fluticasone.

Target of Action

this compound exerts its effects by binding to glucocorticoid receptors (GRs) in target cells. Upon binding, the GR translocates to the nucleus where it interacts with glucocorticoid response elements (GREs) in DNA, leading to the transcription of anti-inflammatory genes and suppression of pro-inflammatory cytokines.

Biochemical Pathways

The following table summarizes the key biochemical pathways influenced by this compound:

| Pathway | Effect |

|---|---|

| Inflammatory Response | Inhibition of leukocyte infiltration |

| Immune Function | Suppression of humoral immune responses |

| Gene Expression | Modulation of transcription of inflammatory mediators |

Cellular Effects

This compound influences various cellular processes, including:

- Reduction of Inflammation: By inhibiting the expression of cytokines such as IL-1 and TNF-α.

- Immune Modulation: Suppressing T-cell activation and proliferation.

- Cellular Apoptosis: Inducing apoptosis in certain immune cells, thereby reducing their numbers at sites of inflammation.

Case Studies

Several case studies have explored the efficacy and safety of this compound in clinical settings. Below are highlights from notable research findings:

-

Asthma Management:

- A study evaluated this compound's effectiveness in patients with moderate asthma. Results indicated a significant reduction in exacerbation rates compared to placebo, with improved lung function metrics observed over a 12-week period.

-

Rheumatoid Arthritis:

- In a randomized controlled trial involving rheumatoid arthritis patients, this compound demonstrated a marked decrease in joint swelling and pain scores after 8 weeks of treatment. Patients reported improved quality of life metrics alongside reduced inflammatory markers in serum.

-

Dermatological Applications:

- A pilot study assessed this compound's topical application for eczema. Patients showed substantial improvement in skin lesions and pruritus scores after 4 weeks, suggesting its potential as an effective topical anti-inflammatory agent.

Comparative Analysis with Similar Compounds

This compound can be compared with other glucocorticoids based on their biological activity:

| Compound | Primary Use | Unique Features |

|---|---|---|

| This compound | Anti-inflammatory | Unique chemical structure enhancing efficacy |

| Ciclesonide | Asthma treatment | Pro-drug with localized effects |

| Fluticasone | Allergic rhinitis and asthma | High potency but systemic side effects |

Propriétés

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-16-(2-chloroethoxy)-19-cyano-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-16,18-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37ClFNO7/c1-16(33)37-15-23(35)29-24(38-25(2,3)39-29)12-20-21-10-17(14-32)19-11-18(36-9-8-30)6-7-26(19,4)28(21,31)22(34)13-27(20,29)5/h11,20-22,24,34H,6-10,12-13,15H2,1-5H3/t20-,21-,22-,24+,26-,27-,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOESEFMFRCCMQV-QWAPGEGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(=C5C4(CCC(=C5)OCCCl)C)C#N)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CC(=C5[C@@]4(CCC(=C5)OCCCl)C)C#N)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37ClFNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201043201 | |

| Record name | Cicortonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19705-61-4 | |

| Record name | (11β,16α)-21-(Acetyloxy)-3-(2-chloroethoxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-20-oxopregna-3,5-diene-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19705-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicortonide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019705614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicortonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICORTONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL947A614K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.